molecular formula C11H11F2NO B3055718 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole CAS No. 66464-26-4

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B3055718
CAS No.: 66464-26-4
M. Wt: 211.21 g/mol
InChI Key: PJTVMGSOYRAPIP-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a difluorophenyl group attached to the oxazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 2,6-difluorobenzyl bromide with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide in the presence of catalysts.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of poly(2,6-difluoro-1,4-phenylene oxide) .

Scientific Research Applications

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and proteins, affecting their function. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to the presence of both the difluorophenyl group and the oxazole ring, which impart distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-4,4-dimethyl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVMGSOYRAPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450905
Record name Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66464-26-4
Record name Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
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2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
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2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
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2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
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2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

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